17-phenyl trinor Prostaglandin F2alpha-d4 is a synthetic analog of Prostaglandin F2alpha, distinguished by the incorporation of four deuterium atoms at the 3, 3’, 4, and 4’ positions. This modification enhances its metabolic stability, making it a valuable compound in both research and potential therapeutic applications. It primarily acts as a potent agonist for the FP receptor, which is involved in various physiological processes, including reproductive functions and vascular regulation .
The synthesis of 17-phenyl trinor Prostaglandin F2alpha-d4 typically involves several steps, beginning with the core structure of Prostaglandin F2alpha. The key steps include:
The molecular formula of 17-phenyl trinor Prostaglandin F2alpha-d4 is C23H32O5, with a molecular weight of approximately 384.49 g/mol. The structural representation includes a cyclopentane ring characteristic of prostaglandins, along with various functional groups that contribute to its biological activity.
17-phenyl trinor Prostaglandin F2alpha-d4 can undergo several chemical reactions:
These reactions are pivotal for modifying the compound’s properties and enhancing its biological activity.
The primary mechanism of action for 17-phenyl trinor Prostaglandin F2alpha-d4 involves its interaction with the FP receptor:
17-phenyl trinor Prostaglandin F2alpha-d4 exhibits several notable physical and chemical properties:
These properties make it suitable for various scientific applications.
17-phenyl trinor Prostaglandin F2alpha-d4 has diverse applications across multiple fields:
This deuterated prostaglandin analog features a phenyl group at the C-17 position and four deuterium atoms at specific aliphatic positions (replacing protium atoms). Its core structure retains the classic prostaglandin F2α backbone, including:
Table 1: Key Structural Features
Structural Element | Position | Modification |
---|---|---|
Hydroxyl groups | C-9, C-11 | α-configuration |
Ketone group | C-15 | Oxo functional group |
Phenyl group | C-17 | Replaces terminal alkyl chain |
Deuterium atoms | C-3, C-4 | Four D atoms (aliphatic chain) |
Double bonds | Δ5Z, Δ13E | Cis/trans configuration |
Deuterium labeling creates a distinct 4-Da mass shift from endogenous prostaglandins, enabling precise quantification in complex biological matrices. This isotopic separation:
Critical applications include pharmacokinetic studies of ocular drugs (e.g., bimatoprost metabolism) and inflammatory mediator profiling, where limits of detection (LOD) reach 0.1 pg/mL using modern triple-quadrupole systems [7].
Table 2: Mass Spectrometry Advantages of Deuterium Labeling
Parameter | Non-Deuterated PG | 17-phenyl trinor PG F2α-d4 | Analytical Benefit |
---|---|---|---|
Molecular weight | 386.48 Da | 390.5 Da | +4 Da mass separation |
Retention time (RP-LC) | 8.2 min | 8.18 min | Near-identical extraction recovery |
Matrix effect (plasma) | 65% ion suppression | Comparable suppression | Signal compensation via IS |
LOD (MRM mode) | 0.5 pg/mL | 0.1 pg/mL | Enhanced sensitivity |
Synthesis involves late-stage deuterium incorporation to preserve chiral centers and functional group integrity:
Challenges include minimizing isotopic scrambling and maintaining >99% enantiomeric excess at C-9/C-11/C-15, achieved through low-temperature (-78°C) reactions [6] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7